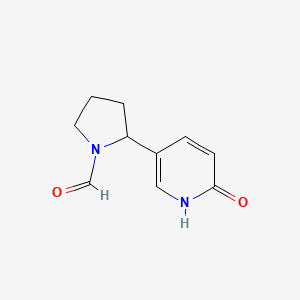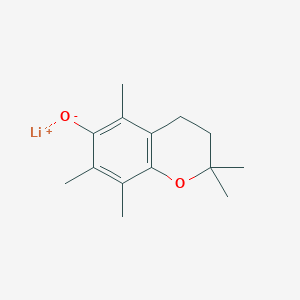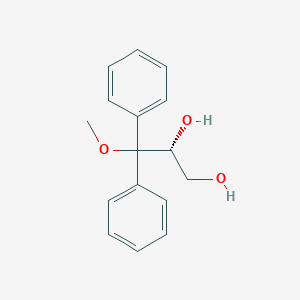![molecular formula C21H25IN2OSi B11826735 1H-Indazole, 6-iodo-3-[(1E)-2-phenylethenyl]-1-[[2-(trimethylsilyl)ethoxy]methyl]-](/img/structure/B11826735.png)
1H-Indazole, 6-iodo-3-[(1E)-2-phenylethenyl]-1-[[2-(trimethylsilyl)ethoxy]methyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Indazole, 6-iodo-3-[(1E)-2-phényléthényl]-1-[[2-(triméthylsilyl)éthoxy]méthyl]- est un composé organique complexe appartenant à la famille des indazoles. Les indazoles sont des composés hétérocycliques qui ont une large gamme d'applications en chimie médicinale en raison de leurs activités biologiques. Ce composé particulier est caractérisé par la présence d'un atome d'iode à la 6ème position, d'un groupe phényléthényl à la 3ème position et d'un groupe triméthylsilyléthoxyméthyl à la 1ère position.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de 1H-Indazole, 6-iodo-3-[(1E)-2-phényléthényl]-1-[[2-(triméthylsilyl)éthoxy]méthyl]- implique plusieurs étapes, commençant généralement par la formation du noyau indazole. Les voies de synthèse courantes comprennent :
Réactions catalysées par les métaux de transition : Ces réactions impliquent souvent l'utilisation de catalyseurs de cuivre ou d'argent pour faciliter la formation du cycle indazole.
Réactions de cyclisation réductrice : Ces réactions impliquent la réduction des groupes nitro en amines, suivie d'une cyclisation pour former le cycle indazole.
Réactions sans métaux : Ces réactions peuvent être réalisées dans des conditions sans solvant en utilisant des réactifs tels que la montmorillonite K-10 et l'oxygène.
Méthodes de production industrielle
Les méthodes de production industrielle de ce composé ne sont pas bien documentées, mais elles impliquent probablement la mise à l'échelle des voies de synthèse de laboratoire avec des optimisations pour le rendement et la pureté. L'utilisation de réacteurs à flux continu et de plateformes de synthèse automatisée peut être utilisée pour améliorer l'efficacité et la reproductibilité.
Analyse Des Réactions Chimiques
Types de réactions
1H-Indazole, 6-iodo-3-[(1E)-2-phényléthényl]-1-[[2-(triméthylsilyl)éthoxy]méthyl]- peut subir diverses réactions chimiques, notamment :
Réactions de substitution : L'atome d'iode à la 6ème position peut être substitué par d'autres nucléophiles dans des conditions appropriées.
Réactions d'oxydation et de réduction : Le groupe phényléthényl peut subir une oxydation pour former des époxydes ou une réduction pour former des alcanes.
Réactions de cyclisation : Le composé peut participer à des réactions de cyclisation pour former des structures hétérocycliques plus complexes.
Réactifs et conditions courants
Réactions de substitution : Les réactifs courants comprennent des nucléophiles tels que les amines, les thiols et les halogénures. Les conditions impliquent généralement l'utilisation de solvants aprotiques polaires et de bases.
Réactions d'oxydation : Réactifs tels que l'acide m-chloroperbenzoïque (m-CPBA) pour l'époxydation ou le peroxyde d'hydrogène pour l'oxydation.
Réactions de réduction : Réactifs tels que le borohydrure de sodium (NaBH4) ou l'hydrure de lithium aluminium (LiAlH4) pour la réduction.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, les réactions de substitution peuvent donner divers indazoles substitués, tandis que les réactions d'oxydation et de réduction peuvent donner respectivement des époxydes ou des alcanes.
Applications de la recherche scientifique
1H-Indazole, 6-iodo-3-[(1E)-2-phényléthényl]-1-[[2-(triméthylsilyl)éthoxy]méthyl]- a plusieurs applications de recherche scientifique :
Chimie médicinale : Les dérivés de l'indazole sont connus pour leurs activités biologiques, notamment leurs propriétés anticancéreuses, anti-inflammatoires et antibactériennes.
Biologie chimique : Le composé peut être utilisé comme sonde pour étudier les voies biologiques et les interactions moléculaires.
Science des matériaux : Les dérivés de l'indazole peuvent être utilisés dans le développement de semi-conducteurs organiques et d'autres matériaux avancés.
Mécanisme d'action
Le mécanisme d'action de 1H-Indazole, 6-iodo-3-[(1E)-2-phényléthényl]-1-[[2-(triméthylsilyl)éthoxy]méthyl]- implique son interaction avec des cibles moléculaires spécifiques. Le composé peut se lier à des enzymes ou à des récepteurs, modulant leur activité. Par exemple, les dérivés de l'indazole ont été démontrés pour inhiber la phosphoinositide 3-kinase δ, qui est impliquée dans les maladies respiratoires . Les voies exactes et les cibles moléculaires dépendent du contexte biologique spécifique et de la structure du composé.
Applications De Recherche Scientifique
1H-Indazole, 6-iodo-3-[(1E)-2-phenylethenyl]-1-[[2-(trimethylsilyl)ethoxy]methyl]- has several scientific research applications:
Medicinal Chemistry: Indazole derivatives are known for their biological activities, including anticancer, anti-inflammatory, and antibacterial properties.
Chemical Biology: The compound can be used as a probe to study biological pathways and molecular interactions.
Material Science: Indazole derivatives can be used in the development of organic semiconductors and other advanced materials.
Mécanisme D'action
The mechanism of action of 1H-Indazole, 6-iodo-3-[(1E)-2-phenylethenyl]-1-[[2-(trimethylsilyl)ethoxy]methyl]- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, indazole derivatives have been shown to inhibit phosphoinositide 3-kinase δ, which is involved in respiratory diseases . The exact pathways and molecular targets depend on the specific biological context and the structure of the compound.
Comparaison Avec Des Composés Similaires
Composés similaires
1H-Indazole : Le composé parent sans les groupes iode, phényléthényl et triméthylsilyléthoxyméthyl.
2H-Indazole : Un isomère structurel avec des propriétés électroniques différentes.
3-Iodo-1H-Indazole : Un dérivé plus simple avec seulement la substitution de l'iode.
Unicité
1H-Indazole, 6-iodo-3-[(1E)-2-phényléthényl]-1-[[2-(triméthylsilyl)éthoxy]méthyl]- est unique en raison de ses substitutions spécifiques, qui confèrent des propriétés chimiques et biologiques distinctes. La présence de l'atome d'iode permet une fonctionnalisation supplémentaire, tandis que les groupes phényléthényl et triméthylsilyléthoxyméthyl augmentent sa lipophilie et ses interactions potentielles avec les cibles biologiques.
Propriétés
Formule moléculaire |
C21H25IN2OSi |
|---|---|
Poids moléculaire |
476.4 g/mol |
Nom IUPAC |
2-[[6-iodo-3-[(E)-2-phenylethenyl]indazol-1-yl]methoxy]ethyl-trimethylsilane |
InChI |
InChI=1S/C21H25IN2OSi/c1-26(2,3)14-13-25-16-24-21-15-18(22)10-11-19(21)20(23-24)12-9-17-7-5-4-6-8-17/h4-12,15H,13-14,16H2,1-3H3/b12-9+ |
Clé InChI |
CMRCIXXQOOTECS-FMIVXFBMSA-N |
SMILES isomérique |
C[Si](C)(C)CCOCN1C2=C(C=CC(=C2)I)C(=N1)/C=C/C3=CC=CC=C3 |
SMILES canonique |
C[Si](C)(C)CCOCN1C2=C(C=CC(=C2)I)C(=N1)C=CC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(2R,4R)-2-(1,1-Dimethylethyl)-4-methyl-4-[(1E)-2-methyl-1,3-butadien-1-yl]-1,3-oxathiolan-5-one](/img/structure/B11826668.png)
![(6S,8S,9S,10R,11S,13S,14S,17R)-17-(1,2-dihydroxyethyl)-11,17-dihydroxy-6,10,13-trimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one](/img/structure/B11826672.png)
![[(4aS,6S,7S,7aR)-6-[bis(2-cyanoethyl)phosphoryl-hydroxymethyl]-2,2-dimethyl-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3]dioxin-7-yl] acetate](/img/structure/B11826678.png)

![(5-Fluoro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-c]pyridin-4-yl)boronic acid](/img/structure/B11826695.png)

![2-[(1R,6R)-3-(Bromomethyl)-6-(1-methylethenyl)-2-cyclohexen-1-yl]-1,3-dimethoxy-5-pentylbenzene](/img/structure/B11826701.png)




![(6aR,9aS)-3-chloro-2-(4-(6-fluoropyridin-2-yl)benzyl)-5-methyl-5,6a,7,8,9,9a-hexahydrocyclopenta[4,5]imidazo[1,2-a]pyrazolo[4,3-e]pyrimidin-4(2H)-one](/img/structure/B11826722.png)
